Ethyl morpholine-3-carboxylate hydrochloride

Descripción general

Descripción

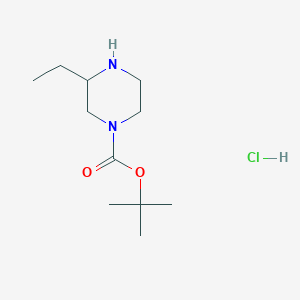

Ethyl morpholine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 . It is also known by other names such as 4-oxapipecolic acid, 3-Morpholinecarboxylic acid, and Morpholin-3-carbonsaeure .

Molecular Structure Analysis

The InChI code for Ethyl morpholine-3-carboxylate hydrochloride is 1S/C7H13NO3.ClH/c1-2-11-7(9)6-5-10-4-3-8-6;/h6,8H,2-5H2,1H3;1H . The molecular weight of the compound is 195.64 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 .

Physical And Chemical Properties Analysis

Ethyl morpholine-3-carboxylate hydrochloride has a molecular weight of 195.64 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 3 .

Aplicaciones Científicas De Investigación

1. Synthesis Applications Ethyl morpholine-3-carboxylate hydrochloride is used in various synthesis processes. For example, it is involved in the synthesis of 1-alkyl-1,4-dihydro-4-oxo-1,7-naphthyridine-3-carboxylic acids, where it reacts with substituted 2-aminopyridines, leading to the formation of pyridylaminomethylenemalonates and subsequently to substituted ethyl 4-hydroxy-1,7-naphthyridine-3-carboxylates (Rádl & Hradil, 1991). It is also used in the synthesis of benzofuro[3,2‐d]pyrimidines, where its condensation with phenyl isocyanate forms 3-phenylureido-2-benzofuran carboxylate (Bodke & Sangapure, 2003).

2. Pharmacological Research In pharmacological research, derivatives of ethyl morpholine-3-carboxylate hydrochloride have been explored for various applications. For instance, 1-morpholinomethyl-5-ethyl-5-phenyl barbituric acid hydrochloride, a derivative, is studied for its anticonvulsant properties (Inglehart, 1984). Another research investigated neurokinin-1 receptor antagonists, where the compound 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride showed significant activity in pre-clinical tests relevant to emesis and depression (Harrison et al., 2001).

3. Material Science and Chemistry In material science, ethyl morpholine-3-carboxylate hydrochloride is used in the synthesis of novel compounds with potential applications in various fields. Examples include the synthesis of metallophthalocyanines for use in materials chemistry (Dur & Bulut, 2010) and the development of novel β-tetra 7-oxycoumarin-3-carboxylate substituted metallophthalocyanines (Dur & Bulut, 2010).

4. Antibacterial and Antifungal Applications The compound's derivatives are being explored for their antibacterial and antifungal activities. For example, the synthesis and biological activity assessment of some benzofuro[3,2‐d]pyrimidines have demonstrated promising results (Bodke & Sangapure, 2003). Similarly, quinoline-3-carboxylates synthesized from ethyl-2-chloroquinoline-3-carboxylates have shown moderate activity against Bacillus subtilis and Vibrio cholera (Krishnakumar et al., 2012).

5. Enzymatic Resolution and Peptidomimetic Chemistry Ethyl morpholine-3-carboxylate hydrochloride is also utilized in enzymatic processes and peptidomimetic chemistry. For example, enzymatic resolution of cyclic N-Boc protected β-amino acids involved the use of ethyl esters of N-Boc homoproline, homopipecolic acid, and 3-carboxymethyl-morpholine, showing great efficiency (Pousset et al., 2004). In addition, the synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid for use in solid-phase peptide synthesis demonstrates its potential in peptidomimetic chemistry (Sladojevich et al., 2007).

Safety and Hazards

Ethyl morpholine-3-carboxylate hydrochloride should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or contact, seek immediate medical attention .

Mecanismo De Acción

Mode of Action

It’s worth noting that morpholine derivatives, which this compound is a part of, are known to have a wide range of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Compounds containing the morpholine motif are known to interact with various biochemical pathways due to their widespread availability in natural products and biologically relevant compounds .

Result of Action

It’s worth noting that morpholine derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Propiedades

IUPAC Name |

ethyl morpholine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-2-11-7(9)6-5-10-4-3-8-6;/h6,8H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERWECVXIGGYMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1COCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401004275 | |

| Record name | Ethyl morpholine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401004275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84005-98-1 | |

| Record name | Ethyl morpholine-3-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401004275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-Ethyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B3095953.png)

![{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}amine dihydrochloride](/img/structure/B3095955.png)

![[(1-Cyclohexyl-3-piperidinyl)methyl]amine dihydrochloride](/img/structure/B3095975.png)

![N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B3095982.png)

![[2-(Dimethylamino)-3-pyridinyl]methanol hydrochloride](/img/structure/B3095998.png)

![N-Methyl-1-[2-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride](/img/structure/B3096003.png)

![[2-Methoxy-1-(2-pyridinyl)ethyl]amine dihydrochloride](/img/structure/B3096004.png)

![(1-Imidazo[2,1-b][1,3,4]thiadiazol-6-ylethyl)amine dihydrochloride](/img/structure/B3096007.png)